Product packaging for 2-(4-Chlorophenyl)pyridin-3-ol(Cat. No.:CAS No. 42470-80-4)

2-(4-Chlorophenyl)pyridin-3-ol

Cat. No.: B6289591
CAS No.: 42470-80-4
M. Wt: 205.64 g/mol
InChI Key: AGDYPZQCICFJNV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyridin-3-ol (CAS 42470-80-4) is a chemical compound with the molecular formula C11H8ClNO and a molecular weight of 205.64 g/mol. It is part of the class of chlorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their prevalence as key intermediates in the development of active pharmaceutical ingredients (APIs). Chlorine-containing compounds represent a vital area of research, with more than 250 FDA-approved drugs on the market . This specific pyridine derivative serves as a valuable synthetic building block. Related structural analogs, such as S-(4-chlorophenyl)(pyridin-2-yl) methanol, are established as key chiral intermediates for the synthesis of the antiallergic drug Bepotastine, a second-generation histamine H1 receptor antagonist known for its high receptor binding selectivity and minimal sedative side effects . The compound has achieved commercial mass production, indicating its established role in research and development pipelines . Its predicted physical properties include a boiling point of 403.9±30.0 °C and a density of 1.298±0.06 g/cm3 . Researchers can utilize this compound in various synthetic routes, including processes involving hydrogen chloride and titanium(III) chloride in water, or other reactions in tetrahydrofuran, ethanol, and water systems . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not designed, evaluated, or approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO B6289591 2-(4-Chlorophenyl)pyridin-3-ol CAS No. 42470-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDYPZQCICFJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575952
Record name 2-(4-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42470-80-4
Record name 2-(4-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Chlorophenyl Pyridin 3 Ol

Retrosynthetic Analysis of the 2-(4-Chlorophenyl)pyridin-3-ol Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, readily available starting materials. For this compound, two primary disconnections are considered the most strategically sound.

The first and most direct approach involves the disconnection of the C2-C(aryl) bond. This bond is a key feature connecting the pyridine (B92270) core to the chlorophenyl moiety. This disconnection leads to two precursor fragments: a suitably functionalized pyridine ring, such as 2-halo-3-hydroxypyridine (or a protected version), and a 4-chlorophenyl organometallic reagent, for instance, 4-chlorophenylboronic acid. This strategy points towards a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the final bond-forming step.

A second, more fundamental disconnection involves breaking the bonds that form the pyridine ring itself. This approach, known as a ring annulation strategy, envisions constructing the heterocyclic core from acyclic or different cyclic precursors. One plausible pathway involves starting from a furan (B31954) derivative, specifically a 2-acylfuran, which can undergo a ring expansion reaction upon treatment with ammonia (B1221849) to form the desired 2-aryl-3-hydroxypyridine scaffold. This method builds the core structure of the molecule from the ground up.

Exploration of Classical and Contemporary Synthetic Routes to 2-Aryl-3-hydroxypyridines

Building upon the retrosynthetic analysis, several established and emerging synthetic routes can be applied to construct this compound. These can be broadly categorized into methods that build the pyridine ring system and those that modify a pre-existing one.

Strategies Involving Pyridine Ring Annulation Precursors for this compound

The formation of the pyridine ring, or annulation, is a powerful method for synthesizing complex pyridines from simpler starting materials. A notable strategy for preparing 2-aryl-3-hydroxypyridines is the ring expansion of 2-acylfurans. harvard.eduresearchgate.net In this one-step process, a 2-acylfuran is heated with ammonia, leading to the formation of the corresponding 2-aryl-3-hydroxypyridine. harvard.eduresearchgate.net For the specific synthesis of this compound, this would involve the reaction of 2-(4-chlorobenzoyl)furan with ammonia at elevated temperatures.

Another versatile annulation approach is the hetero Diels-Alder reaction between 1-aza-dienes and alkynes, which can yield highly substituted 3-hydroxypyridines. rsc.org While more complex, this method offers significant control over the substitution pattern of the resulting pyridine ring. Further strategies include cascade reactions involving the cyclization and rearrangement of specifically designed oximes. researchgate.net

The following table summarizes representative pyridine ring annulation strategies applicable to the synthesis of the 2-aryl-3-hydroxypyridine core.

Starting Material TypeReagents & ConditionsProduct TypeReference(s)
2-AcylfuranAmmonia, 150 °C2-Aryl-3-hydroxypyridine harvard.eduresearchgate.net
1-Aza-diene & AlkyneHeat (Xylenes)Substituted 3-Hydroxypyridine (B118123) rsc.org
α,β,γ,δ-Unsaturated KetoneAmmonium (B1175870) Formate, Air2,6-Diarylpyridine chemspider.com
Oxime with Alkynyl GroupHeatSubstituted Pyridine researchgate.net

Functional Group Transformations on Pre-Formed Pyridine Systems Leading to this compound

An alternative to building the pyridine ring from scratch is to introduce the required functional groups onto a pre-existing pyridine scaffold. A highly effective strategy for this involves the use of pyridine N-oxides, which exhibit enhanced reactivity toward both electrophilic and nucleophilic reagents compared to their parent pyridines. semanticscholar.orgresearchgate.net

A potential synthetic sequence begins with 2-(4-chlorophenyl)pyridine (B1585704), which is first oxidized to 2-(4-chlorophenyl)pyridine N-oxide. This oxidation is commonly achieved using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. google.comacs.org The N-oxide functionality activates the pyridine ring, facilitating subsequent functionalization.

Historically, introducing a hydroxyl group onto the pyridine ring from the N-oxide could be challenging. However, recent advancements have provided novel methods. For instance, a photochemical approach allows for the direct and selective C3-hydroxylation of pyridine N-oxides. dergipark.org.tr This method involves irradiating the N-oxide in the presence of an acid, leading to an "oxygen walk" mechanism that results in the desired 3-hydroxypyridine. dergipark.org.tr This modern technique offers a direct route to the target compound from the corresponding N-oxide.

Advanced Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis heavily relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and subsequent derivatization of this compound can be significantly enhanced by such approaches.

Cross-Coupling Reactions for Incorporating the 4-Chlorophenyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forming carbon-carbon bonds, particularly for creating biaryl systems. researchgate.net This reaction is ideally suited for the synthesis of this compound, directly aligning with the primary retrosynthetic disconnection.

The core of this strategy is the palladium-catalyzed reaction between a pyridine electrophile and an arylboron nucleophile. For this specific target, the reaction would involve coupling 2-chloro-3-hydroxypyridine (B146414) (or its protected form, such as 2-chloro-3-methoxypyridine) with 4-chlorophenylboronic acid. researchgate.net The reaction's success hinges on the appropriate choice of catalyst, ligand, base, and solvent system to ensure high yields and minimize side reactions. A variety of palladium catalysts and ligands have been developed to facilitate the coupling of challenging substrates like chloropyridines. wikipedia.org

The table below outlines typical conditions for Suzuki-Miyaura coupling reactions involving chloropyridine substrates.

Pyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventYieldReference(s)
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃Toluene/H₂O94% wikipedia.org
2-Amino-6-chloropyridinePhenylboronic acidPd(OAc)₂ / PtBNone (Base-free)H₂O40% (NMR) rsc.org
4-BromochlorobenzenePhenylboronic acidPd standard solutionKOHEthanol/H₂O64% chemspider.com
2-Chloro-6-methoxypyridineVarious arylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O45-85% researchgate.net

Directed Ortho-Metalation Strategies for Functionalization of this compound

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgnih.gov The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org This creates a stabilized carbanion that can then react with a wide range of electrophiles.

In the context of this compound, the hydroxyl group at the C3 position (or a protected derivative like a methoxy (B1213986) or carbamate (B1207046) group) can serve as a directing group. harvard.edu Treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), would selectively deprotonate the C4 position of the pyridine ring. The resulting lithiated intermediate can be trapped with various electrophiles to introduce new substituents at this position.

This methodology provides a clear pathway for creating a library of derivatives based on the this compound scaffold. For example, quenching the lithiated species with electrophiles such as:

Iodine (I₂) would yield 4-iodo-2-(4-chlorophenyl)pyridin-3-ol, a valuable precursor for further cross-coupling reactions.

Carbon dioxide (CO₂) followed by acidification would produce the corresponding 4-carboxylic acid.

Alkyl halides (R-X) would introduce alkyl groups at the C4 position.

This approach demonstrates the potential to build molecular complexity from the core structure of this compound, enabling the synthesis of a diverse range of analogues for further research.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green chemistry approaches are pertinent to the synthesis of pyridine derivatives and can be extrapolated to the target molecule. wikipedia.orgdur.ac.uk

One of the key strategies is the use of multicomponent reactions (MCRs) . MCRs involve the reaction of three or more starting materials in a single pot to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. wikipedia.org For instance, a one-pot synthesis of highly functionalized pyridines has been achieved through the reaction of aldehydes, active methylene (B1212753) compounds, and an ammonium source, often under solvent-free or green solvent conditions. wikipedia.orgacs.org

Microwave-assisted synthesis is another powerful tool in green chemistry. Current time information in Bangalore, IN. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. Current time information in Bangalore, IN. This technique can be particularly beneficial for the synthesis of this compound, potentially enabling reactions to proceed under milder conditions and with reduced energy consumption.

The use of environmentally friendly solvents and catalysts is also a fundamental aspect of green chemistry. wikipedia.orgdur.ac.uk Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Syntheses of N-substituted 3-hydroxypyridinium (B1257355) salts have been successfully carried out in water, demonstrating the feasibility of aqueous media for pyridine chemistry. acs.org Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a key area of research. wikipedia.org

The principles of green chemistry that can be applied to the synthesis of this compound are summarized in the table below.

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Atom Economy Employing reactions like multicomponent reactions or cycloadditions that incorporate most of the atoms from the reactants into the final product.Reduction of by-products and waste.
Use of Safer Solvents Utilizing water, ethanol, or solvent-free conditions. wikipedia.orgacs.orgReduced toxicity and environmental impact.
Energy Efficiency Application of microwave irradiation to accelerate reactions. Current time information in Bangalore, IN.Shorter reaction times and lower energy consumption.
Use of Renewable Feedstocks Investigating starting materials derived from biomass. acs.orgReduced reliance on fossil fuels.
Catalysis Employing reusable heterogeneous catalysts or biocatalysts. wikipedia.orgIncreased efficiency, selectivity, and catalyst recyclability.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is a critical step in developing an efficient and high-yielding synthesis of this compound. This process involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and reactant stoichiometry to maximize the product yield and purity.

A powerful methodology for reaction optimization is the Design of Experiments (DoE) , such as factorial design or response surface methodology. nrochemistry.com This statistical approach allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape and the identification of optimal conditions with fewer experiments compared to traditional one-variable-at-a-time optimization.

For a potential Suzuki-Miyaura cross-coupling reaction to synthesize this compound from 2-chloro-3-hydroxypyridine and 4-chlorophenylboronic acid, several parameters would need to be optimized. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. nih.govlibretexts.org

The following table outlines key reaction parameters and their potential effects on the synthesis of this compound, which would be the focus of an optimization study.

ParameterEffect on ReactionOptimization Goal
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but also to decomposition or side product formation.Find the optimal temperature that maximizes yield in a reasonable timeframe without significant degradation.
Reaction Time Insufficient time leads to incomplete conversion, while excessive time can result in product degradation or side reactions.Determine the minimum time required for maximum conversion.
Catalyst Loading The amount of catalyst can influence the reaction rate and cost-effectiveness.Use the lowest possible catalyst concentration that provides a high yield.
Solvent The polarity and boiling point of the solvent can significantly impact reactant solubility, reaction rate, and selectivity.Select a solvent that provides good solubility for all reactants and facilitates the desired reaction pathway.
Base In cross-coupling reactions, the base is crucial for the activation of the boronic acid. The choice and amount of base can affect the yield and selectivity.Identify the most effective base and its optimal concentration to promote the reaction without causing side reactions.
Ligand The ligand on the metal catalyst plays a critical role in the catalytic cycle, influencing catalyst stability, reactivity, and selectivity.Screen a variety of ligands to find one that promotes high catalytic activity and selectivity for the desired product.

By systematically studying these parameters, it is possible to develop a robust and high-yielding synthetic protocol for this compound.

Theoretical and Computational Studies of 2 4 Chlorophenyl Pyridin 3 Ol

Quantum Chemical Calculations on the Electronic Structure of 2-(4-Chlorophenyl)pyridin-3-ol

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which governs its stability, geometry, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.org A typical study on this compound would involve optimizing its molecular geometry and then calculating key electronic properties.

The analysis would focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to predict the molecule's behavior. These descriptors provide a quantitative measure of different aspects of reactivity.

A hypothetical DFT analysis of this compound would yield data similar to that shown in Table 1.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Global Reactivity Descriptors for this compound Calculations assumed to be performed at the B3LYP/6-311++G(d,p) level of theory.

ParameterSymbolValue (Illustrative)Description
HOMO EnergyEHOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔE4.4 eVDifference between LUMO and HOMO energies; indicates chemical stability and reactivity.
Ionization PotentialI6.2 eVThe energy required to remove an electron (approximated as -EHOMO).
Electron AffinityA1.8 eVThe energy released when an electron is added (approximated as -ELUMO).
Electronegativityχ4.0 eVThe power of an atom to attract electrons to itself (I+A)/2.
Chemical Hardnessη2.2 eVResistance to change in electron distribution (I-A)/2.
Chemical SoftnessS0.227 eV-1The reciprocal of hardness (1/η); measures the ease of electron cloud polarization.
Electrophilicity Indexω3.64 eVA measure of the energy lowering due to maximal electron flow between donor and acceptor (χ²/2η).

Ab initio methods, which are based on first principles without using experimental data for parameterization, are highly valuable for conformational analysis. csus.edu For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the pyridine (B92270) and the chlorophenyl rings. This rotation is defined by the dihedral angle between the two aromatic rings.

A conformational analysis would involve a Potential Energy Surface (PES) scan, where the total energy of the molecule is calculated at fixed increments of this dihedral angle. The results would reveal the most stable conformation (the global minimum on the energy landscape) and any other low-energy conformers (local minima), as well as the energy barriers to rotation. The planarity or non-planarity of the molecule in its lowest energy state is a key finding, as it affects intermolecular interactions like π-π stacking in a solid state. chemrxiv.org

Molecular Modeling and Dynamics Simulations of this compound

While quantum calculations describe the static properties of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

The 3-hydroxypyridine (B118123) moiety of the title compound can exist in two tautomeric forms: the enol form (pyridin-3-ol) and the keto form (pyridin-3(4H)-one). Computational methods are used to predict which tautomer is more stable. researchgate.net This is achieved by calculating the Gibbs free energy (ΔG) of each tautomer. The tautomer with the lower free energy is thermodynamically favored.

The stability can be significantly influenced by the solvent environment. libretexts.org Therefore, these calculations are often performed both in the gas phase and using a continuum solvation model (like the Polarizable Continuum Model, PCM) to simulate the effects of different solvents. Intramolecular hydrogen bonding, for instance between the hydroxyl group and the pyridine nitrogen, can also play a crucial role in stabilizing a particular tautomer. acs.org

Table 2: Illustrative Example of Calculated Relative Energies for Tautomers of this compound Relative energy (ΔE) and Gibbs free energy (ΔG) in kcal/mol, relative to the most stable tautomer.

TautomerPhaseΔE (kcal/mol)ΔG (kcal/mol)Predicted Stability
Enol FormGas0.00.0Most Stable
Keto FormGas+5.8+5.5Less Stable
Enol FormWater (PCM)0.00.0Most Stable
Keto FormWater (PCM)+2.1+1.9Less Stable

These illustrative results suggest the enol form is more stable, a common finding for hydroxypyridines, although the energy difference can be reduced in polar solvents that stabilize the more polar keto form. csus.edulibretexts.org

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound over a period of time, typically nanoseconds to microseconds. beilstein-journals.org An MD simulation calculates the forces between atoms and their subsequent movements, providing a trajectory of the molecule's dynamic behavior.

This analysis reveals not just the stable low-energy conformations but also the transitions between them. It helps in understanding the flexibility of the molecule, the range of dihedral angles it can adopt at a given temperature, and the timescale of conformational changes. This information is particularly important for understanding how the molecule might interact with a biological target, as receptor binding often involves specific conformations.

Structure-Reactivity Relationship Predictions for this compound

Predicting the structure-reactivity relationship involves correlating the computed electronic and structural properties with potential chemical behavior. For this compound, this would involve analyzing how its structure influences its reactivity at different sites.

A key tool for this is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values:

Red/Yellow: Regions of negative potential (electron-rich), typically associated with lone pairs on heteroatoms (like the oxygen and nitrogen). These are sites susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), typically around hydrogen atoms, especially the hydroxyl proton. These are sites for nucleophilic attack.

Green: Regions of neutral potential.

By examining the MEP map, one can predict the most likely sites for intermolecular interactions, such as hydrogen bonding, and for chemical reactions. For this compound, the MEP would likely show a strong negative potential around the phenolic oxygen and pyridine nitrogen, and a strong positive potential on the hydroxyl hydrogen, identifying these as the primary reactive centers of the molecule.

Spectroscopic Characterization Methodologies for 2 4 Chlorophenyl Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and chlorophenyl rings. The chemical shifts (δ) would indicate the electronic environment of each proton. Protons on the pyridine ring adjacent to the nitrogen atom would likely appear at a lower field (higher ppm) compared to the others. The protons on the chlorophenyl group would exhibit a characteristic splitting pattern, likely two doublets, due to the para-substitution. The hydroxyl proton signal might be broad and its position variable depending on the solvent and concentration.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships, helping to identify adjacent protons within the pyridine and chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It would be crucial for establishing the connectivity between the pyridine and chlorophenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, helping to confirm the three-dimensional structure of the molecule.

Vibrational Spectroscopic Approaches (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

O-H stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group.

C=C and C=N stretches: Aromatic ring stretching vibrations for both the pyridine and phenyl rings would be expected in the 1400-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) would likely appear in the 1200-1300 cm⁻¹ region.

C-Cl stretch: A characteristic absorption for the carbon-chlorine bond would be expected in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-(4-Chlorophenyl)pyridin-3-ol would be expected to show absorption bands corresponding to π-π* transitions of the aromatic pyridine and chlorophenyl systems. The position of the maximum absorption (λmax) would be influenced by the conjugation between the two ring systems and the presence of the hydroxyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound (molecular formula C₁₁H₈ClNO), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 205.64 g/mol ). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. Analysis of the fragmentation pattern would provide further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, providing unambiguous identification of the compound.

For this compound, with the molecular formula C₁₁H₈ClNO, HRMS is crucial for confirming its identity. The technique can differentiate it from other isomers or compounds with the same nominal mass but different elemental compositions. The exact mass is calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

In a typical ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) experiment, the molecule is ionized, often by protonation, to form the [M+H]⁺ ion. The measured m/z of this ion is then compared to the theoretically calculated value. Research on the isomeric compound 6-(4-Chlorophenyl)pyridin-3-ol demonstrated that the experimentally found mass was 206.0375, which corresponds closely to the calculated mass of 206.0368 for the protonated molecule [C₁₁H₉ClNO]⁺. clockss.org This close correlation provides strong evidence for the compound's elemental formula.

Below is a table summarizing the high-resolution mass spectrometry data for the molecular ion of this compound.

ParameterValueReference
Molecular FormulaC₁₁H₈ClNO lookchem.com
Calculated Exact Mass (Neutral)205.0294416 lookchem.com
Ion Formula (Protonated)[C₁₁H₉ClNO]⁺ clockss.org
Calculated m/z for [M+H]⁺206.0368 clockss.org
Experimentally Found m/z for [M+H]⁺206.0375 clockss.org

Note: The experimental data corresponds to the isomer 6-(4-Chlorophenyl)pyridin-3-ol, which has the same molecular formula and is expected to have identical HRMS values.

X-ray Crystallography Methods for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, as well as the bond lengths and angles between them, revealing the molecule's conformation and how it packs within the crystal.

While specific crystallographic data for this compound is not available in the cited literature, the methodology can be illustrated by examining a closely related isomeric compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. researchgate.netnih.gov For such a study, a suitable single crystal is grown and mounted on a diffractometer. researchgate.net The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction data are collected and processed. researchgate.net

Had a crystal structure for this compound been determined, it would provide definitive data on its solid-state conformation, including the dihedral angle between the chlorophenyl and pyridinol rings and the specific hydrogen bonding networks present.

The table below presents the type of data that would be obtained from an X-ray crystallography study, using the data for the related compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol for illustrative purposes.

ParameterValue for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanolReference
Molecular FormulaC₁₂H₁₀ClNO researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)8.4309 (6) researchgate.net
b (Å)16.1488 (11) researchgate.net
c (Å)8.6878 (6) researchgate.net
β (°)112.994 (2) researchgate.net
Volume (ų)1088.85 (13) researchgate.net
Z (molecules per unit cell)4 researchgate.net
Key InteractionO—H⋯N hydrogen bonds researchgate.netnih.gov
Dihedral Angle (Phenyl-Pyridyl)74.34 (6)° researchgate.netnih.gov

Note: The data in this table is for the isomeric compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol and serves to illustrate the results of an X-ray crystallography experiment.

Reactivity and Derivatization Chemistry of 2 4 Chlorophenyl Pyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings of 2-(4-Chlorophenyl)pyridin-3-ol

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In this compound, both the pyridine and the phenyl rings can potentially undergo EAS, although their reactivity is significantly influenced by the existing substituents.

The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com The presence of the hydroxyl group, an activating, ortho-, para-directing group, and the 4-chlorophenyl group, a deactivating but ortho-, para-directing group, further modulates the electron density and regioselectivity of substitution on the pyridine ring. The hydroxyl group's activating effect may facilitate substitution, likely directing incoming electrophiles to the positions ortho and para to it. Conversely, the pyridine nitrogen deactivates the ring, particularly at the positions ortho and para to it, making the meta position a likely site for substitution under forcing conditions. youtube.com

The 4-chlorophenyl ring is also subject to EAS. The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions due to resonance effects. Since the para position is already occupied by the pyridine ring, electrophilic substitution on the chlorophenyl ring would be expected to occur at the positions ortho to the chlorine atom.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org Halogenation often requires a Lewis acid catalyst to polarize the halogen molecule. libretexts.org

Nucleophilic Reactions Involving the Hydroxyl Group and Pyridine Nitrogen

The hydroxyl group and the pyridine nitrogen of this compound are key sites for nucleophilic reactions. The hydroxyl group can act as a nucleophile, participating in reactions such as etherification and esterification. For example, it can be deprotonated by a base to form a phenoxide-like species, which is a more potent nucleophile. This anion can then react with alkyl halides to form ethers or with acyl chlorides or anhydrides to form esters. libretexts.org

The pyridine nitrogen, with its lone pair of electrons, can also act as a nucleophile. It can be alkylated by reaction with alkyl halides, leading to the formation of pyridinium (B92312) salts. youtube.com It can also react with peroxy acids to form the corresponding N-oxide, a transformation that can alter the reactivity of the pyridine ring, often making it more susceptible to both electrophilic and nucleophilic attack.

The hydroxyl group can also be converted into a better leaving group, facilitating nucleophilic substitution at the carbon to which it is attached. For instance, reaction with thionyl chloride (SOCl₂) can convert the hydroxyl group into a chlorosulfite group, which can then be displaced by a nucleophile. masterorganicchemistry.com The presence of a base like pyridine can influence the stereochemistry of this reaction, often leading to inversion of configuration via an SN2 mechanism. masterorganicchemistry.com

Oxidation and Reduction Pathways of this compound

The this compound molecule can undergo both oxidation and reduction reactions, targeting different parts of the structure. The pyridine ring is generally resistant to oxidation, but under strong oxidizing conditions, it can be cleaved. The hydroxyl group can be oxidized to a ketone if it were on a non-aromatic ring, but as a phenolic hydroxyl group, its oxidation is more complex and can lead to the formation of quinone-like structures or polymerization.

Reduction of the pyridine ring is possible, typically through catalytic hydrogenation using catalysts like platinum, palladium, or nickel. This would lead to the corresponding 2-(4-chlorophenyl)piperidin-3-ol. The 4-chlorophenyl group can also be dehalogenated via catalytic hydrogenation, replacing the chlorine atom with a hydrogen atom.

The nitro group, if introduced onto either ring via nitration, can be readily reduced to an amino group using various reducing agents such as tin or iron in acidic media, or through catalytic hydrogenation. This amino group can then serve as a handle for further derivatization.

Metal-Catalyzed Functionalization of this compound

Transition metal-catalyzed reactions have become powerful tools for the functionalization of aromatic and heterocyclic compounds. researchgate.netrsc.orgmdpi.com For this compound, these methods offer opportunities to introduce a wide range of substituents with high selectivity.

The chlorine atom on the phenyl ring and potentially a triflate or nonaflate group derived from the hydroxyl group can serve as handles for various cross-coupling reactions. chim.itacs.org

Palladium-Catalyzed Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are particularly valuable for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org The chloro substituent on the phenyl ring of this compound makes it a suitable substrate for reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

In a Suzuki coupling , the chlorophenyl group can be coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

The Heck reaction would involve the coupling of the chlorophenyl group with an alkene to introduce a vinyl substituent. The Sonogashira coupling would enable the introduction of an alkyne moiety by reacting with a terminal alkyne. The Buchwald-Hartwig amination would allow for the formation of a carbon-nitrogen bond, introducing an amine or amide group. acs.org

Furthermore, the hydroxyl group can be converted to a triflate (-OTf) or nonaflate (-ONf) group, which are excellent leaving groups in palladium-catalyzed coupling reactions. chim.itacs.org This would enable the functionalization of the pyridine ring at the 3-position, complementing the reactions on the chlorophenyl ring.

Synthesis and Reactivity of Advanced Derivatives of this compound

The strategic application of the reactions described above allows for the synthesis of a diverse library of advanced derivatives of this compound. For instance, a Suzuki coupling on the chlorophenyl ring followed by an etherification of the hydroxyl group would yield a diaryl ether derivative with substitution on both aromatic systems.

The reactivity of these advanced derivatives would be dictated by the newly introduced functional groups. For example, the introduction of a cyano group via a Rosenmund-von Braun reaction (a copper-catalyzed cyanation) would open up possibilities for its hydrolysis to a carboxylic acid, reduction to an amine, or its use in cycloaddition reactions.

The synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives has been reported starting from related pyridinol structures, indicating a potential pathway for creating more complex fused heterocyclic systems from this compound. nih.gov Similarly, the synthesis of pyridin-3/4-yl-thiazolo[3,2-b] nih.govderpharmachemica.comresearchgate.nettriazole compounds from substituted pyridines highlights the versatility of the pyridine scaffold in constructing intricate molecular architectures. researchgate.net

The following table provides a summary of potential derivatization reactions:

Reaction Type Reagents and Conditions Potential Product
Nitration HNO₃, H₂SO₄2-(4-Chloro-3-nitrophenyl)pyridin-3-ol or 2-(4-Chlorophenyl)-x-nitropyridin-3-ol
Etherification Alkyl halide, Base (e.g., NaH)3-Alkoxy-2-(4-chlorophenyl)pyridine
Esterification Acyl chloride, Pyridine2-(4-Chlorophenyl)pyridin-3-yl acetate
Suzuki Coupling Arylboronic acid, Pd catalyst, Base2-(Biphenyl-4-yl)pyridin-3-ol derivative
N-Oxidation m-CPBAThis compound N-oxide

Structure Activity Relationship Sar Principles Applied to 2 4 Chlorophenyl Pyridin 3 Ol Scaffold

Systematic Modification Strategies of the 2-(4-Chlorophenyl)pyridin-3-ol Skeleton for SAR Studies

The exploration of the SAR for the this compound scaffold involves systematically altering its chemical structure and observing the corresponding changes in biological activity. This process allows researchers to identify key molecular features responsible for the desired pharmacological effects. The primary sites for modification on this scaffold are the pyridine (B92270) ring, the pendant chlorophenyl group, and the hydroxyl functional group.

Key Modification Points:

The Pyridine Ring: Modifications can be made by introducing various substituents at the C4, C5, and C6 positions. The nitrogen atom in the pyridine ring can also be a point of modification, for instance, through N-oxide formation, which can alter the electronic properties and solubility of the compound.

The Phenyl Ring: The 4-chloro substituent on the phenyl ring is a common starting point for SAR studies. Researchers can explore moving the chloro group to the ortho or meta positions or replacing it with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups. This helps in understanding the electronic and steric requirements for activity. For instance, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, the position of the chlorophenyl group was found to be critical for selective topoisomerase II inhibitory activity. Current time information in Bangalore, IN.

The 3-hydroxyl Group: The hydroxyl group at the 3-position of the pyridine ring is a key feature, likely involved in hydrogen bonding with biological targets. This group can be modified through etherification or esterification to probe the importance of its hydrogen-bond donating and accepting capabilities.

Scaffold Hopping: In some cases, the entire pyridine core may be replaced by other heterocyclic systems like pyrimidine (B1678525) or pyrazole (B372694) to investigate the role of the core structure in biological activity. arabjchem.orgacademicstrive.com

A systematic approach, often involving the synthesis of a library of compounds with variations at these key positions, is essential. For example, studies on pyrimidine-4-carboxamides have demonstrated how systematic variations of the core scaffold and its substituents (R1, R2, and R3) can lead to the optimization of inhibitors.

Influence of Substituents on Electronic and Steric Profiles of this compound Derivatives

The biological activity of a molecule is intimately linked to its electronic and steric properties, which are dictated by its constituent atoms and their arrangement in three-dimensional space. For derivatives of this compound, substituents on both the pyridine and phenyl rings can profoundly influence these properties and, consequently, their interaction with biological targets.

Electronic Effects:

The electronic nature of a substituent refers to its ability to donate or withdraw electron density from the aromatic ring system.

Electron-Withdrawing Groups (EWGs): The chlorine atom at the 4-position of the phenyl ring is a classic example of an EWG. Such groups can influence the acidity of the pyridin-3-ol proton and modulate the pKa of the pyridine nitrogen. This can be critical for the molecule's ionization state at physiological pH and its ability to interact with target proteins. Other EWGs like nitro (-NO2) or trifluoromethyl (-CF3) can be introduced to further probe these effects.

Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase electron density in the ring system. Studies on related heterocyclic systems have shown that the introduction of electron-releasing moieties can enhance biological activity in some cases. scribd.com

Steric Effects:

Bulky Groups: Introducing bulky substituents can lead to steric hindrance, which may either prevent the molecule from binding to its target or, conversely, improve selectivity by preventing it from binding to off-targets. The steric properties of substituents can have a pronounced effect on the electronic properties of the resulting complexes. rsc.org

Positional Isomerism: The position of a substituent can have a significant impact. For example, research on related pyrrolo[2,3-d]pyrimidine derivatives showed that meta- and ortho-substituted phenyl compounds had better activity than their para-substituted counterparts, suggesting a better fit in the target's binding site.

The interplay between electronic and steric effects is often complex. A substituent might have a favorable electronic effect but an unfavorable steric one, or vice versa. Therefore, a careful and systematic variation of substituents is necessary to deconvolute these effects and optimize the molecule's activity.

Table 1: Illustrative SAR of this compound Analogs (Hypothetical)

Compound Modification Electronic Effect Steric Effect Hypothetical Activity
Parent This compoundReferenceReferenceBaseline
Analog 1 2-(4-Fluorophenyl)pyridin-3-olStronger EWGSmaller sizePotentially increased
Analog 2 2-(4-Methylphenyl)pyridin-3-olEDGSimilar sizePotentially decreased or altered selectivity
Analog 3 2-(2-Chlorophenyl)pyridin-3-olEWGIncreased steric hindrance near the pyridine ringActivity may decrease due to steric clash
Analog 4 6-Methyl-2-(4-chlorophenyl)pyridin-3-olEDG on pyridineIncreased bulk on pyridine ringActivity may be altered due to steric and electronic changes on the core
Analog 5 3-Methoxy-2-(4-chlorophenyl)pyridineLoss of H-bond donorSmall increase in bulkLoss of activity if H-bond is crucial

This table is for illustrative purposes and based on general SAR principles.

Computational Approaches to SAR Modeling for this compound Analogues

In modern drug discovery, computational methods are indispensable for understanding and predicting the SAR of new chemical entities. These in silico techniques can significantly accelerate the design-synthesis-testing cycle by prioritizing which molecules to synthesize.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of known molecules, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. For scaffolds related to this compound, QSAR studies can help to identify the key physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) that govern their activity. For example, an empirical QSAR equation was successfully used to describe the relationship between structural fragments and the inhibitory potency of phosphodiesterase 4D inhibitors based on a pyridine core. nih.gov

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is particularly useful when the three-dimensional structure of the biological target is known.

For this compound derivatives, docking studies can provide valuable insights into:

Binding Mode: How the molecule fits into the active site of the target.

Key Interactions: Identifying specific interactions, such as hydrogen bonds (e.g., involving the pyridin-3-ol group) and hydrophobic interactions (e.g., involving the chlorophenyl ring), that are crucial for binding.

Rationale for SAR: Explaining why certain modifications increase or decrease activity. For instance, docking could show that a bulky substituent causes a steric clash with the protein, thus explaining a loss of activity.

Docking studies have been successfully applied to various pyridine-containing compounds to understand their binding mechanisms. nih.gov

Pharmacophore Modeling:

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. This model can be generated based on the structures of known active compounds or from the ligand-receptor complex. Once a pharmacophore model for a series of this compound analogs is developed, it can be used to screen large virtual libraries of compounds to identify new potential hits.

Table 2: Application of Computational Methods in SAR Studies

Computational Method Application to this compound SAR Example from Related Scaffolds
QSAR Predict the activity of new analogs based on physicochemical properties.An empirical equation predicted inhibitory potencies for new PDE4D inhibitors with high correlation to experimental results. nih.gov
Molecular Docking Visualize binding modes and key interactions with the target protein.Docking studies on imidazo[1,2-a]pyridin-3-amine (B132443) derivatives helped to understand their cytotoxic activity. nih.gov
Pharmacophore Modeling Identify the essential 3D features required for activity and screen for new hits.Used to design and discover new inhibitors for various targets.
Molecular Dynamics (MD) Simulations Study the dynamic behavior of the ligand-protein complex over time.Used to study the interaction of N-pyridinoyl-N'-chlorophenylthioureas with SARS-CoV-2 proteins.

These computational tools, when used in conjunction with experimental synthesis and biological testing, provide a powerful platform for the rational design of novel and improved therapeutic agents based on the this compound scaffold.

Potential Research Applications of 2 4 Chlorophenyl Pyridin 3 Ol Mechanism Focused

Investigation of Enzyme Inhibition Mechanisms by 2-(4-Chlorophenyl)pyridin-3-ol (e.g., specific target protein interactions)

The structure of this compound suggests its potential as an enzyme inhibitor. The pyridin-3-ol core is a known scaffold in compounds exhibiting biological activity, and the 4-chlorophenyl group can contribute to binding affinity and selectivity for specific enzyme targets.

Research into analogous structures provides a strong basis for investigating the enzyme inhibition potential of this compound. For instance, derivatives of pyridin-3-ol have been explored for their inhibitory effects on various enzymes. Similarly, the presence of a 4-chlorophenyl group is a common feature in many enzyme inhibitors, where it often plays a crucial role in fitting into hydrophobic pockets of enzyme active sites. nih.govresearchgate.netnih.gov

Studies on related compounds have demonstrated inhibition of enzymes such as lipoxygenases, which are involved in inflammatory pathways, and monoamine oxidases, which are targets for antidepressants. nih.govmdpi.com For example, a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were identified as significant 15-lipoxygenase inhibitors. nih.gov Furthermore, pyrimidine (B1678525) derivatives have been shown to inhibit metabolic enzymes like carbonic anhydrase and cholinesterase. nih.gov

The potential inhibitory mechanism of this compound could involve the formation of hydrogen bonds through its hydroxyl group and the nitrogen atom of the pyridine (B92270) ring with amino acid residues in the active site of an enzyme. The 4-chlorophenyl group could engage in hydrophobic and van der Waals interactions, contributing to the stability of the enzyme-inhibitor complex.

A proposed research direction would be to screen this compound against a panel of kinases, proteases, and other enzymes to identify specific targets. Subsequent mechanistic studies would involve kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and structural biology techniques like X-ray crystallography or cryo-electron microscopy to elucidate the precise binding interactions at the molecular level.

Table 1: Examples of Enzyme Inhibition by Related Compounds

Compound ClassTarget Enzyme(s)Observed Inhibition
4-Chlorophenyl-furfuryl-based 1,2,4-triazole (B32235) derivatives15-LipoxygenaseSignificant inhibitory activity. nih.gov
Pyridazinobenzylpiperidine derivativesMonoamine Oxidase B (MAO-B)Potent and selective inhibition. mdpi.com
Pyrimidine derivativesCarbonic Anhydrase I & II, Acetylcholinesterase, ButyrylcholinesteraseEffective inhibition. nih.gov
N-(substituted phenyl)-...-4H-1,2,4-triazol-3-ylthio)methylbenzamidesAlkaline PhosphatasePotent, non-competitive inhibition. researchgate.net

Role of this compound as a Ligand in Coordination Chemistry and Catalysis

The pyridin-3-ol scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. evitachem.comsolubilityofthings.comchemimpex.comresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as coordination sites, making it a bidentate ligand. The presence of the 2-(4-chlorophenyl) substituent can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes.

The coordination of this compound to metal centers could lead to the formation of complexes with interesting catalytic properties. Pyridine-based ligands have been successfully employed in a range of catalytic reactions. evitachem.commdpi.comresearchgate.netacs.org For example, cobalt(III) complexes of pyridine-functionalized chelating NHC ligands have been shown to be effective catalysts for the olefination of alcohols. acs.org Similarly, copper(II) coordination polymers based on a pyridine-tricarboxylate ligand have demonstrated catalytic activity in the Henry reaction. mdpi.com

The catalytic potential of metal complexes of this compound could be explored in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The 4-chlorophenyl group might influence the catalytic activity and selectivity by modifying the electronic environment of the metal center or through steric interactions that control substrate approach.

Future research could focus on the synthesis and characterization of novel metal complexes of this compound with metals like copper, palladium, rhodium, and iridium. The catalytic efficacy of these complexes could then be systematically evaluated in a variety of chemical reactions.

Table 2: Catalytic Applications of Pyridine-Based Ligand Complexes

Catalyst TypeReactionReference
Cobalt(III)-NHC complexes with pyridine-functionalized ligandsOlefination of alcohols acs.org
Copper(II) coordination polymers with a pyridine-tricarboxylate ligandHenry reaction mdpi.com
Gold(III) complexes with pyridine-based N,N,O-ligandsPropargyl cyclopropanation
Copper-catalyzed cycloisomerization of propargylic pyridinesSynthesis of functionalized indolizines organic-chemistry.org

Exploration of this compound as a Chemical Probe for Biological Pathways

The inherent biological activity of pyridine derivatives makes them attractive scaffolds for the development of chemical probes to investigate complex biological pathways. ontosight.aimdpi.comnih.gov A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.

Given its potential for enzyme inhibition, this compound could be developed into a chemical probe to study the roles of its target enzymes in various cellular processes. For instance, if it is found to be a potent and selective inhibitor of a particular kinase, it could be used to dissect the signaling pathways regulated by that kinase.

Furthermore, pyridine-containing compounds have been investigated for their ability to induce apoptosis, or programmed cell death, a critical process in development and disease. mdpi.com Derivatives of 3-pyridinylidene have been shown to be promising anticancer agents by targeting apoptosis. mdpi.com The potential of this compound to modulate apoptotic pathways could be explored in cancer cell lines.

The development of this compound as a chemical probe would involve thorough characterization of its biological activity, including its selectivity and mechanism of action. Fluorescently labeled or biotinylated versions of the compound could also be synthesized to facilitate the identification of its cellular targets and to visualize its subcellular localization.

Material Science Applications Focused on Intrinsic Chemical Properties and Interactions

The unique electronic and structural properties of pyridine-containing molecules make them valuable components in the design of advanced materials. mdpi.comnih.govrsc.orgsmolecule.comacs.org The incorporation of this compound into polymeric structures could lead to materials with novel properties and applications.

Pyridine-functionalized organic porous polymers have demonstrated excellent performance in CO2 adsorption and as supports for catalysts. rsc.org The nitrogen atom in the pyridine ring can interact with CO2 molecules, enhancing the capture efficiency. The 4-chlorophenyl group in this compound could further influence the adsorption properties of such polymers through additional electronic and steric effects.

Moreover, pyridine-functionalized polymers are being explored as electrode materials for supercapacitors, a type of energy storage device. acs.org The redox activity of the pyridine moiety can contribute to the charge storage capacity of the material. The introduction of the 4-chlorophenyl group could modulate the electrochemical properties of the resulting polymer, potentially leading to improved performance.

Research in this area could involve the synthesis of polymers incorporating this compound as a monomer or a functionalizing agent. The resulting materials would then be characterized for their porosity, thermal stability, and electrochemical properties to assess their suitability for applications in gas storage, catalysis, and energy storage. The presence of the chlorine atom also offers a site for further post-synthetic modification of the material. mdpi.com

Q & A

Q. What are the key synthetic routes for preparing 2-(4-Chlorophenyl)pyridin-3-ol?

  • Methodological Answer : A common approach involves coupling a 4-chlorophenyl group to a pyridine scaffold. For example:
  • Suzuki-Miyaura cross-coupling : Use a boronic acid derivative of 4-chlorophenyl with a halogenated pyridin-3-ol precursor. Catalytic systems like Pd(PPh₃)₄ in a mixture of toluene/ethanol under reflux can facilitate this reaction.
  • Hydroxylation post-functionalization : Introduce the hydroxyl group via directed ortho-metalation (DoM) on a pre-functionalized pyridine ring, followed by quenching with an electrophilic oxygen source.
  • Reductive amination or oxidation : For intermediates, sodium borohydride (NaBH₄) or pyridinium chlorochromate (PCC) may be used to refine hydroxylation yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The hydroxyl proton (3-OH) typically appears as a broad singlet (~δ 10–12 ppm), while the pyridine and chlorophenyl protons show distinct splitting patterns.
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms spatial arrangement, as demonstrated in structurally analogous fluorophenyl-pyridine derivatives .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies O–H (3200–3600 cm⁻¹) and C–Cl (550–850 cm⁻¹) stretches .

Q. How do reaction conditions influence the stability of this compound during synthesis?

  • Methodological Answer :
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote decomposition at high temperatures. Use ethanol or dichloromethane for milder conditions.
  • pH control : Maintain neutrality to avoid acid/base-catalyzed degradation of the hydroxyl group.
  • Temperature : Reflux in inert atmospheres (N₂/Ar) minimizes oxidative side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in hydroxylation of pyridine derivatives be addressed?

  • Methodological Answer :
  • Directing groups : Install temporary protecting groups (e.g., trimethylsilyl) at specific positions to steer hydroxylation to the 3-position.
  • Metal-mediated strategies : Use Pd or Cu catalysts with ligands (e.g., 2,2'-bipyridine) to enhance selectivity. For example, highlights potassium permanganate (KMnO₄) as an oxidant for controlled hydroxylation in similar systems .
  • Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals .

Q. What strategies resolve stereochemical inconsistencies in derivatives of this compound?

  • Methodological Answer :
  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Lewis acid-mediated isomerization : As shown in Atovaquone synthesis (), AlCl₃ or BF₃·Et₂O can equilibrate cis/trans isomers via intermediate stabilization .
  • Dynamic kinetic resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with reversible bond formation to favor a single stereoisomer .

Q. How can researchers resolve conflicting data in reaction yields or spectroscopic results?

  • Methodological Answer :
  • Replicate under controlled conditions : Standardize solvent purity, temperature, and catalyst loading.
  • Multi-technique validation : Cross-validate NMR with X-ray crystallography (e.g., ) to confirm structural assignments.
  • In situ monitoring : Use thin-layer chromatography (TLC) or real-time IR to track intermediate formation and side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.